molecular formula C25H23BrN4O2 B2534008 N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide CAS No. 391218-68-1

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide

Cat. No.: B2534008
CAS No.: 391218-68-1
M. Wt: 491.389
InChI Key: MOZAUCGIWHOMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(6-Bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide is a synthetic hydrazide derivative characterized by a quinazoline core substituted with a bromine atom and a phenyl group at positions 6 and 4, respectively. The hydrazide moiety is derived from 4-butoxybenzoic acid, providing a distinct electron-donating butoxy group (C₄H₉O) at the para position of the benzohydrazide .

Properties

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN4O2/c1-2-3-15-32-20-12-9-18(10-13-20)24(31)29-30-25-27-22-14-11-19(26)16-21(22)23(28-25)17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,29,31)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZAUCGIWHOMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using phenylboronic acid in the presence of a palladium catalyst.

    Hydrazide Formation: The final step involves the reaction of the quinazoline derivative with 4-butoxybenzohydrazide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the quinazoline ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Hydrazide Family

Table 1: Comparison of Key Structural and Physical Properties
Compound Name Substituents (R) Molecular Weight (g/mol) Melting Point (°C) Key Features
N'-(6-Bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide R = C₄H₉O (butoxy) ~450 (estimated)* Not reported Electron-donating substituent
N'-(6-Bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide R = Cl (chloro) ~420 (estimated) Not reported Electron-withdrawing substituent
4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide R = F (fluoro) 301.27 220–225 Forms oxidovanadium(V) complexes
N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide (BD) R = hydroxyacetamide 412 Not reported Anti-inflammatory activity

*Estimated by combining the molecular weights of the quinazoline fragment (from ) and 4-butoxybenzohydrazide (208.26 g/mol, ).

Key Observations:
  • Biological Activity : While BD derivatives exhibit anti-inflammatory properties, the bromophenylquinazoline core in the target compound may confer distinct pharmacological profiles, such as kinase inhibition or anticancer activity, though direct evidence is lacking in the provided sources .

Functional Analogues with Heterocyclic Cores

Table 2: Comparison with Benzimidazole and Imidazothiazole Derivatives
Compound Name Core Structure Molecular Weight (g/mol) Reported Activity
N'-[(E)-6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-4-(trifluoromethyl)benzohydrazide Imidazothiazole 517.31 Not reported (structural)
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-methoxyaceto hydrazide (BF) Benzimidazole 338 Anti-inflammatory
Key Observations:
  • Core Diversity : Quinazoline derivatives (target compound) are structurally distinct from benzimidazoles and imidazothiazoles, which may influence target selectivity. For example, benzimidazoles often target proton pumps or DNA, whereas quinazolines are associated with tyrosine kinase inhibition .
  • Trifluoromethyl Substitution : The trifluoromethyl group in introduces strong electron-withdrawing effects, contrasting with the butoxy group’s electron-donating nature in the target compound. This difference could modulate receptor binding or metabolic stability .

Metal Complexation Potential

The benzohydrazide moiety in the target compound may act as a ligand for metal ions.

Biological Activity

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide is a synthetic compound notable for its unique quinazoline structure, which is associated with various biological activities. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position of the quinazoline ring, a phenyl group at the 4-position, and a butoxybenzohydrazide moiety. Its molecular formula is C23H24BrN3O2, with a molecular weight of approximately 416.3 g/mol. The structural complexity contributes to its potential reactivity and biological activity.

Biological Activities

Research on hydrazide derivatives indicates that they exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many hydrazides have been shown to possess antimicrobial properties.
  • Anticonvulsant Effects : Certain derivatives are noted for their ability to reduce seizure activity.
  • Anti-inflammatory Properties : Compounds similar to this compound may also demonstrate anti-inflammatory effects.

The presence of the quinazoline core further suggests potential for biological activity, as this scaffold is prevalent in several FDA-approved drugs .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the unique aspects of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N'-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazideLacks butoxy groupAnticancer propertiesSimpler structure
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-aminesContains difluoromethyl groupAntitumor activityDifferent halogen substituent
N-(6-Bromo-4-phenyquinazolin)-N'-(5-nitro-furan)hydrazineNitro group presentAntimicrobial activityAdditional nitro group enhances reactivity

These comparisons highlight how specific substitution patterns may influence biological activity and reactivity compared to other compounds .

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has demonstrated that quinazoline derivatives can exhibit significant cytotoxicity against cancer cell lines. For instance, compounds structurally related to this compound have shown selectivity between tumorigenic and non-tumorigenic cell lines, indicating potential for targeted cancer therapy .
  • Binding Affinity Analysis : Molecular docking studies have been employed to assess the binding affinity of similar compounds against EGFR and mutated forms of EGFR. These studies reveal that certain substitutions enhance binding interactions, which may translate to improved therapeutic efficacy against resistant cancer strains .
  • Structure–Activity Relationship (SAR) : The SAR studies indicate that variations in substituents significantly impact the biological activities of quinazoline derivatives. Compounds with specific functional groups have demonstrated enhanced potency against cancer cell lines compared to others .

Q & A

Q. What are the optimized synthetic routes for N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide, and how can purity be validated?

Methodology :

  • Synthesis : Adapt the reflux method from quinazolinone derivatives. For example, react 6-bromo-2-phenylquinazolin-4(3H)-one with 4-butoxybenzohydrazide in glacial acetic acid under reflux (3–4 hours). Post-reaction, cool the mixture overnight and recrystallize with ethanol .
  • Purity Validation : Use TLC (silica gel G-plates, cyclohexane:ethyl acetate 2:1) to confirm homogeneity. Characterize via FT-IR (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.39–8.11 ppm in DMSO-d₆) .

Q. How can the structural integrity of this compound be confirmed spectroscopically?

Methodology :

  • FT-IR : Identify key functional groups:
    • C=O stretch (~1705 cm⁻¹) for the quinazolinone ring.
    • N-H stretch (~3090 cm⁻¹) for the hydrazide moiety .
  • ¹H NMR : Assign signals for aromatic protons (δ 7.39–8.11 ppm) and butoxy chain protons (e.g., -OCH₂- at δ 3.8–4.2 ppm). Compare with analogs like (E)-4-bromo-N'-(4-hydroxybenzylidene)benzohydrazide .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]⁺ peak matching theoretical value).

Q. What preliminary biological assays are suitable for evaluating its anthelmintic/antibacterial potential?

Methodology :

  • In Vitro Anthelmintic Assays : Test against Caenorhabditis elegans using motility inhibition as an endpoint. Compare with reference drugs like albendazole .
  • Antibacterial Screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values can be determined via broth microdilution .

Advanced Research Questions

Q. How can computational methods (e silico) predict the pharmacokinetic and toxicity profiles of this compound?

Methodology :

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:
    • Lipophilicity (logP) and blood-brain barrier permeability.
    • Toxicity endpoints (e.g., hepatotoxicity, mutagenicity) .
  • Molecular Docking : Target enzymes like β-tubulin (for anthelmintic activity) or DNA gyrase (antibacterial). Compare binding affinities with known inhibitors .

Q. What strategies resolve contradictions in bioactivity data across similar hydrazide derivatives?

Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., bromo vs. chloro, butoxy vs. methoxy) and correlate with activity trends. For example, bulky groups (e.g., butoxy) may enhance membrane penetration .
  • Solvent Effects : Test activity in polar vs. non-polar media to assess solubility-driven discrepancies. Hydrazides with electron-withdrawing groups (e.g., -Br) often show better solubility in DMSO .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodology :

  • Catalyst Screening : Test acetic acid vs. Lewis acids (e.g., ZnCl₂) for cyclization efficiency.
  • Temperature/Time Optimization : Use Design of Experiments (DoE) to vary reflux duration (2–6 hours) and monitor yield via HPLC .
  • Byproduct Identification : Characterize impurities via LC-MS and adjust stoichiometry (e.g., excess hydrazide to drive reaction completion).

Q. What advanced spectroscopic techniques elucidate tautomeric behavior in the hydrazide moiety?

Methodology :

  • ¹³C NMR : Detect tautomeric shifts in carbonyl (C=O) and imine (C=N) carbons.
  • X-ray Crystallography : Resolve solid-state tautomerism, as seen in analogs like (E)-4-bromo-N'-(3-methoxybenzylidene)benzohydrazide .
  • Dynamic NMR : Monitor tautomeric equilibria in solution at variable temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.